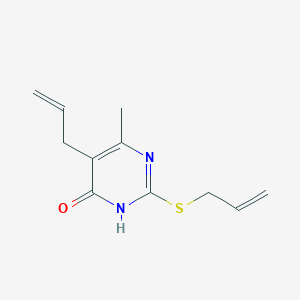![molecular formula C20H12ClF3N2O B2665560 1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338964-38-8](/img/structure/B2665560.png)
1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C20H12ClF3N2O and its molecular weight is 388.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis of Pyridine and Fused Pyridine Derivatives A study by Al-Issa (2012) explores the synthesis of various pyridine derivatives including the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with arylidene malononitrile to form isoquinoline derivatives. Other derivatives were synthesized via different chemical reactions, resulting in a range of pyrido pyrimidine and pyrazolo pyridine derivatives (Al-Issa, 2012).
2. Optical and Structural Properties of Pyridine Derivatives Research by Zedan, El ‐ Taweel, and El ‐ Menyawy (2020) investigates the structural, optical, and diode characteristics of two pyridine derivatives. They used X-ray diffraction to reveal their polycrystalline nature and calculated optical functions from transmittance and reflectance spectra. This study also examined the heterojunctions of these compounds when deposited on silicon substrates (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).
3. Crystal Structure and Mechanistic Investigation Liu et al. (2013) conducted a study on the crystal structure and reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds. The crystal structure was obtained and determined via X-ray crystallography, providing insight into the reaction mechanics (Liu, Chen, Sun, & Wu, 2013).
4. Synthesis and Antifibrotic Evaluation of Pyridone Derivatives A study by Ismail and Noaman (2005) describes the synthesis of substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and their evaluation for antifibrotic activity. Some of the synthesized compounds showed potent antifibrotic activity without adverse effects on liver and kidney functions (Ismail & Noaman, 2005).
5. Synthesis of Pyrazolo Pyridine Derivatives as Corrosion Inhibitors Research by Dandia, Gupta, Singh, and Quraishi (2013) focuses on the synthesis of pyrazolopyridine derivatives using ultrasound-assisted methods. These compounds were investigated as potential corrosion inhibitors for mild steel in hydrochloric acid. The study included various experimental techniques to evaluate their effectiveness as inhibitors (Dandia, Gupta, Singh, & Quraishi, 2013).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O/c21-18-6-4-13(5-7-18)11-26-12-16(8-15(10-25)19(26)27)14-2-1-3-17(9-14)20(22,23)24/h1-9,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJXMJMYETXFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-ethyl 5-(furan-2-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665478.png)
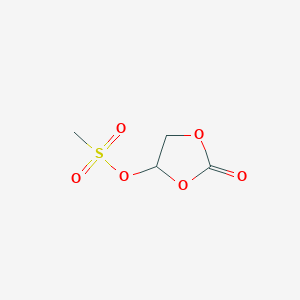
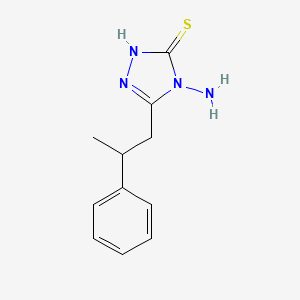

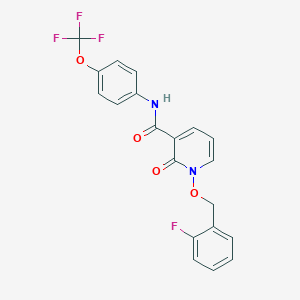

![3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid](/img/structure/B2665486.png)
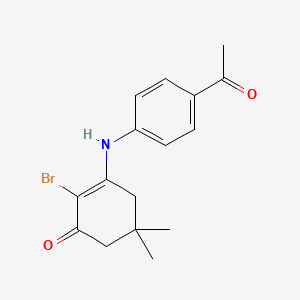
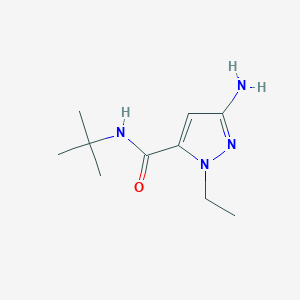
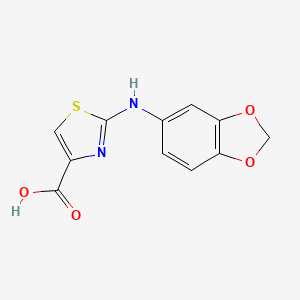
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2665498.png)
